![molecular formula C12H14O3 B2372416 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid CAS No. 1969288-22-9](/img/structure/B2372416.png)
2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent . It appears as pale yellow or off white colored flakes . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .
Molecular Structure Analysis
The molecular formula of 4-Methoxyphenylacetic acid is C9H10O3 . The InChI is InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Applications De Recherche Scientifique
Reactivity and Kinetic Studies
- Research indicates the potential for studying the reactivity and kinetics of radical cations generated from compounds structurally related to 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid, providing insights into their stability and reactivity patterns (Bietti et al., 2006).
Synthesis of Novel Compounds
- Synthesis and antimicrobial evaluation of novel thiadiazole derivatives incorporating a 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid-related structure have been explored, suggesting its use as a precursor for bioactive compounds (Noolvi et al., 2016).
Structural and Chemical Analysis
- Studies on related compounds have been conducted to understand their molecular structure, including analysis of bond angles and hydrogen bonding, which can aid in understanding the properties of 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid (Guzei et al., 2010).
Catalysis and Organic Synthesis
- The compound has potential applications in catalysis and organic synthesis, as studies have shown how similar structures can be used as intermediates in synthesizing cyclopropylideneacetates, important in organic synthesis (Limbach et al., 2004).
Biomedical Research
- Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound with some structural similarity, suggests potential use in biomedical research, particularly as a chiral auxiliary compound (Majewska, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-4-2-8(3-5-10)11-6-9(11)7-12(13)14/h2-5,9,11H,6-7H2,1H3,(H,13,14)/t9-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRGKJHCWDGEIX-ONGXEEELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2C[C@H]2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2372333.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2372334.png)
![N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2372336.png)
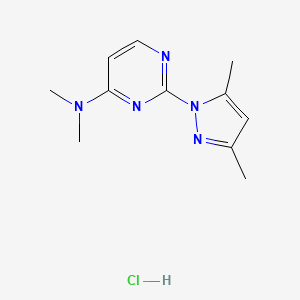
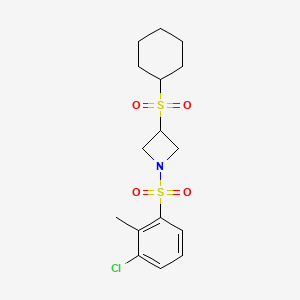
![4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372340.png)
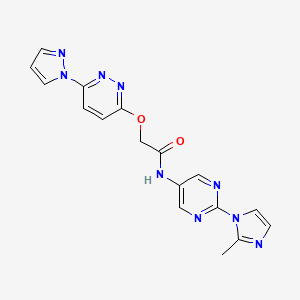
![2H-Benzotriazol-5-yl-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2372345.png)

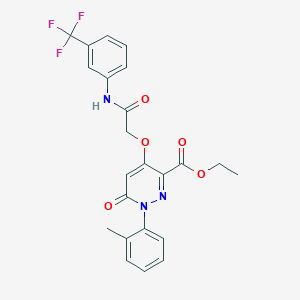
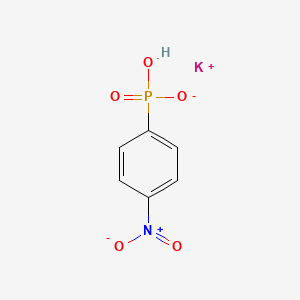
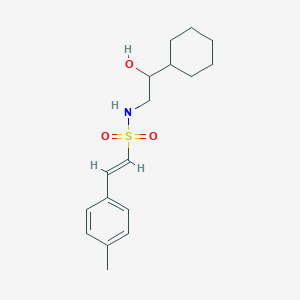
methanone](/img/structure/B2372353.png)
